4-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}-N-(4-fluorobenzyl)benzamide
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Overview
Description
4-{[(1,1-Dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}-N-(4-fluorobenzyl)benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a dioxidotetrahydrothiophenyl group, a carbamoyl group, and a fluorobenzyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}-N-(4-fluorobenzyl)benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach involves the reaction of 4-fluorobenzylamine with 4-isocyanatobenzoyl chloride to form an intermediate, which is then reacted with 1,1-dioxidotetrahydrothiophene-3-amine under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-{[(1,1-Dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}-N-(4-fluorobenzyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom in the dioxidotetrahydrothiophenyl group.
Substitution: Nucleophilic or electrophilic substitution reactions can be performed on the benzamide or fluorobenzyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution reaction .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the benzamide or fluorobenzyl moieties.
Scientific Research Applications
4-{[(1,1-Dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}-N-(4-fluorobenzyl)benzamide has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It can be employed in biochemical assays to investigate enzyme interactions and protein binding.
Medicine: The compound has potential therapeutic applications, particularly in the development of drugs targeting specific molecular pathways.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}-N-(4-fluorobenzyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and influencing various biological pathways. For example, it may act as an inhibitor or activator of certain enzymes, thereby affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 4-{[(1,1-Dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}-N-(pyridin-2-ylmethyl)benzamide
- 4-{[(1,1-Dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}-N-[2-(4-fluorophenyl)ethyl]benzamide
- 4-{[(1,1-Dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}-N-(2-methylpropyl)benzamide
Uniqueness
What sets 4-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}-N-(4-fluorobenzyl)benzamide apart from similar compounds is its specific combination of functional groups, which confer unique chemical and biological properties. The presence of the fluorobenzyl group, in particular, enhances its binding affinity and selectivity for certain molecular targets, making it a valuable compound for research and potential therapeutic applications .
Biological Activity
The compound 4-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}-N-(4-fluorobenzyl)benzamide is a member of the benzamide class of compounds, which have been identified as potential therapeutic agents due to their diverse biological activities. This article focuses on the biological activity of this specific compound, exploring its mechanisms of action, pharmacological effects, and potential applications in medical science.
Chemical Structure and Properties
The structural formula of the compound is characterized by the presence of a tetrahydrothiophene moiety, an amide functional group, and a fluorobenzyl substituent. The molecular formula can be represented as follows:
Component | Structure |
---|---|
Molecular Formula | C15H16F N3O2S |
IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its ability to inhibit specific kinases involved in various signaling pathways. Kinase inhibitors are crucial in cancer treatment as they can block the phosphorylation processes that lead to tumor growth and proliferation.
Key Mechanisms:
- Inhibition of Kinase Activity : The compound has shown potential as a kinase inhibitor, which may interfere with pathways that promote cancer cell survival and proliferation .
- Antiviral Activity : Similar compounds within the benzamide class have demonstrated efficacy against viral infections, including Ebola and Marburg viruses. This suggests that the compound may possess antiviral properties worth investigating further .
Biological Activity and Case Studies
Recent studies have highlighted the biological activity of related benzamide compounds, suggesting that this compound may exhibit similar effects.
Case Study 1: Antiviral Activity
A series of 4-(aminomethyl)benzamide derivatives were tested for their ability to inhibit Ebola virus entry. Compounds showed EC50 values below 10 μM against both Ebola and Marburg viruses. The structural modifications in these compounds enhanced their selectivity and potency, indicating a promising avenue for further research on our target compound .
Case Study 2: Anticancer Potential
Investigations into related benzamide derivatives have revealed cytotoxic effects against various cancer cell lines. For example, compounds similar to the target compound showed increased cytotoxicity compared to standard treatments like cisplatin. This suggests that our compound could also be evaluated for its anticancer properties through similar assays .
Table 1: Comparative Biological Activity of Related Compounds
Compound Name | EC50 (μM) | Activity Type |
---|---|---|
CBS1118 | <10 | Antiviral (Ebola/Marburg) |
Compound A (Benzamide Derivative) | 3.87 | Anticancer (MDA-MB-231) |
Compound B (Benzamide Derivative) | 2.34 | Anticancer (HT-29) |
Properties
Molecular Formula |
C19H20FN3O4S |
---|---|
Molecular Weight |
405.4 g/mol |
IUPAC Name |
4-[(1,1-dioxothiolan-3-yl)carbamoylamino]-N-[(4-fluorophenyl)methyl]benzamide |
InChI |
InChI=1S/C19H20FN3O4S/c20-15-5-1-13(2-6-15)11-21-18(24)14-3-7-16(8-4-14)22-19(25)23-17-9-10-28(26,27)12-17/h1-8,17H,9-12H2,(H,21,24)(H2,22,23,25) |
InChI Key |
STHXBKVOEGSYPH-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CC1NC(=O)NC2=CC=C(C=C2)C(=O)NCC3=CC=C(C=C3)F |
Origin of Product |
United States |
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